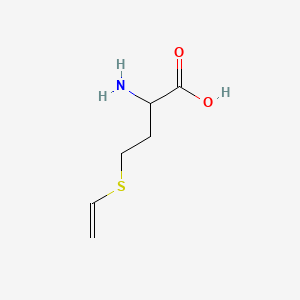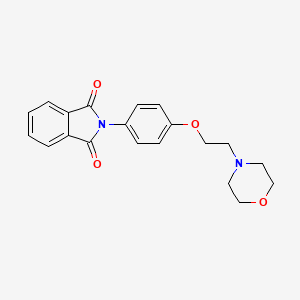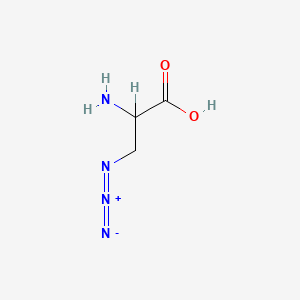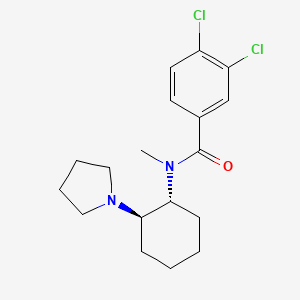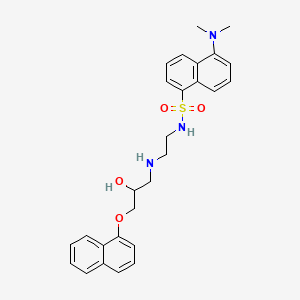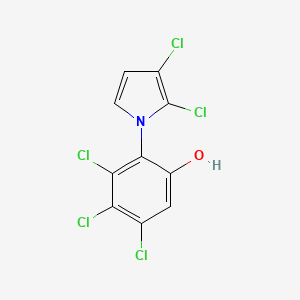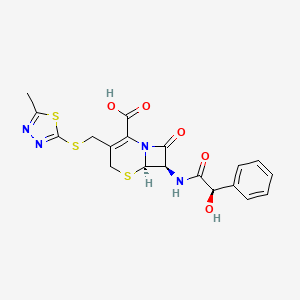![molecular formula C24H30ClFO5 B1210471 1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone](/img/structure/B1210471.png)
1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one is a complex organic compound with a unique structure that includes multiple fused rings, hydroxyl groups, and halogen substituents
Preparation Methods
The synthesis of 1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the fused ring system through cyclization reactions.
Introduction of functional groups: Halogenation, hydroxylation, and other functional group modifications are carried out using specific reagents and conditions.
Final assembly: The final compound is assembled through a series of coupling reactions and purification steps to ensure the desired structure and purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen substituents or convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules or polymers.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its complex ring system and functional groups can be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving halogenated and hydroxylated molecules.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one can be compared with similar compounds, such as:
- 4b-Fluoro-6b-glycoloyl-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-2-one .
- 2-[(4bR,6bS,9aR)-2-(2-chloroethoxy)-4b-fluoro-12-formyl-5-hydroxy-4a,6a,8,8-tetramethyl-3,4,4a,4b,5,6,6a,9a,10,10a,10b,11-dodecahydro-6bH-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate .
These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of 1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2’,1’:4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one lies in its specific combination of halogen and hydroxyl groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C24H30ClFO5 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
1-[(1S,2S,4S,8S,9S,11S,13S)-16-chloro-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,16,18-trien-8-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C24H30ClFO5/c1-20(2)30-19-10-16-15-6-5-13-9-14(25)7-8-21(13,3)23(15,26)17(28)11-22(16,4)24(19,31-20)18(29)12-27/h5,7-9,15-17,19,27-28H,6,10-12H2,1-4H3/t15-,16-,17-,19-,21-,22-,23?,24+/m0/s1 |
InChI Key |
YTIVSKLVOYYROL-TVHBQBCYSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3([C@H]([C@@H]1C[C@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CC=C5[C@@]3(C=CC(=C5)Cl)C)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC=C5C=C(C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)Cl)C |
Synonyms |
3-chlorotriamcinolone 16,17-acetonide 3-chlorotriamcinolone acetonide 3-Cl-TA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


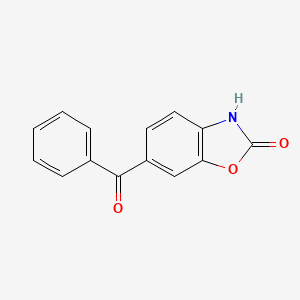
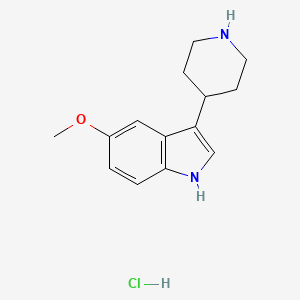
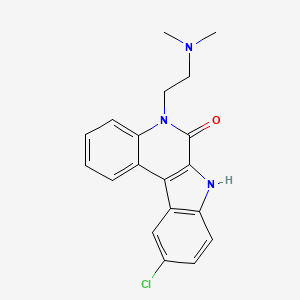
![11-Hydroxybenzo[a]pyrene](/img/structure/B1210394.png)

